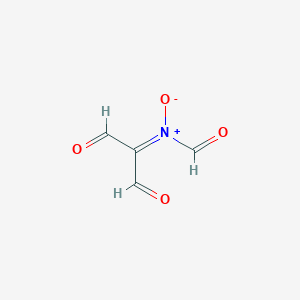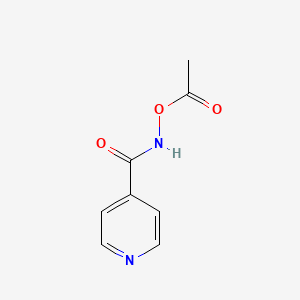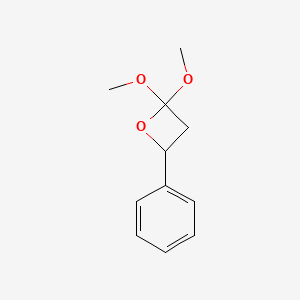![molecular formula C13H17NO4 B14375727 N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide CAS No. 90253-96-6](/img/structure/B14375727.png)
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is a chemical compound known for its diverse applications in scientific research It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to an acetamide moiety through a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by acylation. One common method involves the use of 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol in the presence of an acid catalyst to form the intermediate, which is then acylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective antagonist of the P2X7 purinergic receptor, inhibiting the release of pro-inflammatory cytokines and reducing pain and inflammation . The compound’s effects are mediated through the modulation of calcium flux and the inhibition of pore formation in cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
N-(3,4-Dimethoxyphenyl)acetamide: Shares the 3,4-dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its selective antagonism of the P2X7 receptor sets it apart from other similar compounds, making it a valuable tool in research focused on inflammation and pain management .
Properties
CAS No. |
90253-96-6 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-8(14-9(2)15)13(16)10-5-6-11(17-3)12(7-10)18-4/h5-8H,1-4H3,(H,14,15) |
InChI Key |
ANIQYALSGJCAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


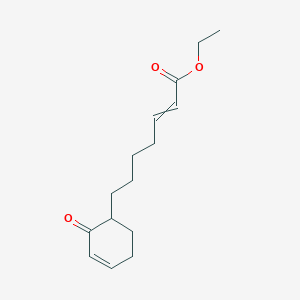

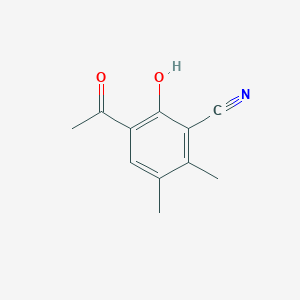
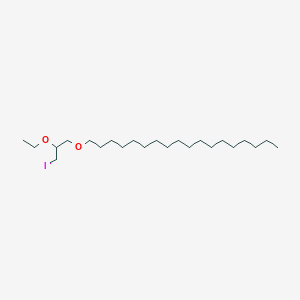

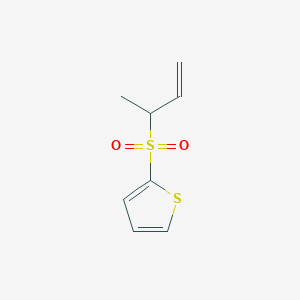
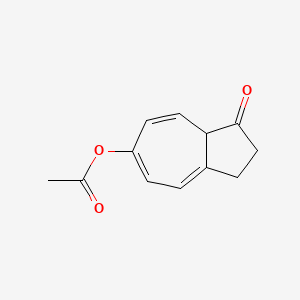

![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
